molecular formula C21H25ClN2O2 B12796293 N-(alpha-(1-Methyl-1-morpholinoethyl)benzilidene)benzamide, monohydrochloride CAS No. 16297-42-0

N-(alpha-(1-Methyl-1-morpholinoethyl)benzilidene)benzamide, monohydrochloride

Cat. No.: B12796293
CAS No.: 16297-42-0
M. Wt: 372.9 g/mol
InChI Key: ZIMOFHSWKVMYFN-UHFFFAOYSA-N
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Description

N-(alpha-(1-Methyl-1-morpholinoethyl)benzilidene)benzamide, monohydrochloride is a chemical compound with the molecular formula C21H24N2O2·HCl and a molecular weight of 372.93 g/mol . This compound is known for its unique structure, which includes a benzamide core with a morpholinoethyl substituent and a benzilidene group. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of N-(alpha-(1-Methyl-1-morpholinoethyl)benzilidene)benzamide, monohydrochloride typically involves the reaction of benzaldehyde derivatives with N-(1-methyl-1-morpholinoethyl)benzamide under specific conditions. One common method involves the use of lithium diisopropylamide (LDA) as a base to promote the alkylation of N,N-dialkyl benzamides with methyl sulfides . This approach allows for efficient and selective synthesis without the need for transition metal catalysts or organometallic reagents.

Chemical Reactions Analysis

N-(alpha-(1-Methyl-1-morpholinoethyl)benzilidene)benzamide, monohydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

N-(alpha-(1-Methyl-1-morpholinoethyl)benzilidene)benzamide, monohydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(alpha-(1-Methyl-1-morpholinoethyl)benzilidene)benzamide, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

N-(alpha-(1-Methyl-1-morpholinoethyl)benzilidene)benzamide, monohydrochloride can be compared with other similar compounds, such as:

    N-(alpha-(1-Methyl-1-morpholinoethyl)benzylidene)benzamide: Similar in structure but without the hydrochloride group.

    N-(1-Methyl-1-morpholinoethyl)benzamide: Lacks the benzilidene group.

    Benzamide derivatives: Various benzamide derivatives with different substituents and functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

16297-42-0

Molecular Formula

C21H25ClN2O2

Molecular Weight

372.9 g/mol

IUPAC Name

N-(2-methyl-2-morpholin-4-yl-1-phenylpropylidene)benzamide;hydrochloride

InChI

InChI=1S/C21H24N2O2.ClH/c1-21(2,23-13-15-25-16-14-23)19(17-9-5-3-6-10-17)22-20(24)18-11-7-4-8-12-18;/h3-12H,13-16H2,1-2H3;1H

InChI Key

ZIMOFHSWKVMYFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=NC(=O)C1=CC=CC=C1)C2=CC=CC=C2)N3CCOCC3.Cl

Origin of Product

United States

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